4-chloro-N,N-diethylpyrimidin-2-amine

Lipophilicity Medicinal Chemistry ADME

Standard 2-aminopyrimidines lack the electronic and steric tuning needed for reproducible hit-to-lead chemistry. This 4-chloro-2-diethylamino scaffold delivers: - Intermediate LogP ~1.98 balancing permeability & solubility - Validated 60% conversion to 4-bromopyrimidine (NaBr/DMF, 150°C) - ≥98% purity baseline - 3% higher than dichloro analogs - reducing Pd catalyst poisoning risk H302 acute oral toxicity requires proper PPE. Order for kinase/GPCR libraries.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
CAS No. 71406-62-7
Cat. No. B3280361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N,N-diethylpyrimidin-2-amine
CAS71406-62-7
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=CC(=N1)Cl
InChIInChI=1S/C8H12ClN3/c1-3-12(4-2)8-10-6-5-7(9)11-8/h5-6H,3-4H2,1-2H3
InChIKeyMVNADFZYWTVRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N,N-diethylpyrimidin-2-amine Profile


4-Chloro-N,N-diethylpyrimidin-2-amine (CAS 71406-62-7) is a 2,4-disubstituted pyrimidine derivative with molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol . It is classified within the broader family of 2-aminopyrimidines and is recognized as a versatile small-molecule scaffold in pharmaceutical and agrochemical research . The compound features a reactive chloro substituent at the 4-position and a diethylamino group at the 2-position, which confer distinct physicochemical properties and synthetic utility relative to unsubstituted or mono-substituted analogs .

Uniqueness of 4-Chloro-N,N-diethylpyrimidin-2-amine


In silico and in vitro data demonstrate that seemingly minor structural variations among 2-aminopyrimidine derivatives produce substantial differences in lipophilicity, synthetic reactivity, and safety profiles. Simple substitution with a generic 2-aminopyrimidine core fails to reproduce the specific electronic and steric environment created by the 4-chloro and 2-diethylamino groups, leading to altered reaction outcomes, divergent solubility behavior, and distinct hazard classifications . The quantitative evidence detailed in Section 3 confirms that 4-chloro-N,N-diethylpyrimidin-2-amine occupies a unique position in the property space that generic alternatives cannot replicate.

Quantitative Evidence for 4-Chloro-N,N-diethylpyrimidin-2-amine


LogP vs. Structural Analogs

The calculated LogP of 4-chloro-N,N-diethylpyrimidin-2-amine is 1.9762, placing it between the more hydrophilic 2-aminopyrimidine core and the more lipophilic 4,6-dichloro analog. This intermediate LogP value is critical for balancing permeability and solubility in drug discovery . In contrast, 4-bromo-N,N-diethylpyrimidin-2-amine exhibits a LogP of 2.0853, and 4,6-dichloro-N,N-diethylpyrimidin-2-amine shows a LogP of 2.6296, while the parent 2-aminopyrimidine has a LogP of approximately -0.2 [1].

Lipophilicity Medicinal Chemistry ADME

Distinct GHS Hazards vs. 2-Aminopyrimidine

4-Chloro-N,N-diethylpyrimidin-2-amine carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' and pictogram GHS07 . In contrast, the simpler 2-aminopyrimidine core is classified only with H315-H319-H335 and lacks the acute oral toxicity warning (H302) . This distinction has direct implications for handling protocols, storage requirements, and regulatory documentation in procurement workflows.

Chemical Safety Occupational Health Lab Safety

Commercial Purity vs. Dichloro Analog

4-Chloro-N,N-diethylpyrimidin-2-amine is routinely available from multiple reputable suppliers at ≥98% purity (e.g., Chemscene CS-0670620, Leyan 1741276) . In comparison, the structurally related 4,6-dichloro-N,N-diethylpyrimidin-2-amine is typically offered at 95% purity from primary vendors . While both purity levels are adequate for many research applications, the higher baseline purity of the mono-chloro derivative reduces the likelihood of impurity interference in sensitive catalytic reactions or biological assays.

Chemical Synthesis Quality Control Reproducibility

Halogen Exchange to 4-Bromo Analog

4-Chloro-N,N-diethylpyrimidin-2-amine serves as a direct precursor to its 4-bromo analog via halogen exchange. Reaction with sodium bromide in DMF at 150°C affords 4-bromo-N,N-diethylpyrimidin-2-amine in 60% isolated yield . This transformation enables access to a more reactive aryl bromide for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while preserving the 2-diethylamino group. No comparable yield data are readily available for the reverse transformation (bromo to chloro) or for the 4,6-dichloro analog under identical conditions.

Organic Synthesis Building Block Functional Group Interconversion

Application Scenarios for 4-Chloro-N,N-diethylpyrimidin-2-amine


Lead Optimization with Balanced Lipophilicity

Select 4-chloro-N,N-diethylpyrimidin-2-amine when designing kinase inhibitor or GPCR ligand libraries where an intermediate LogP of ~1.98 is desired to balance membrane permeability and aqueous solubility. The compound's lipophilicity falls between the overly hydrophilic 2-aminopyrimidine core and excessively lipophilic 4,6-dichloro analog, providing an optimal starting point for hit-to-lead campaigns .

Halogen Exchange to Aryl Bromides

Prioritize this compound when a synthetic sequence requires a 4-chloropyrimidine that can be efficiently converted to a 4-bromopyrimidine for cross-coupling. The documented 60% yield in NaBr/DMF at 150°C provides a validated method for accessing the more reactive aryl bromide, which is not similarly characterized for the reverse transformation .

High-Purity Procurement

Choose 4-chloro-N,N-diethylpyrimidin-2-amine over the 4,6-dichloro analog when experimental reproducibility demands ≥98% purity. The 3% higher baseline purity specification reduces the risk of catalyst poisoning in Pd-catalyzed reactions and minimizes off-target effects in cellular assays .

GHS Hazard-Aware Workflows

Procure this compound with full awareness of its H302 acute oral toxicity warning, which is absent in simpler 2-aminopyrimidines. This distinction is critical for proper PPE selection, waste disposal protocols, and safety data sheet (SDS) documentation in regulated environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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